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Cat. No.: B1583620 Get Quote

Abstract
2-Chloro-4-nitrobenzaldehyde is a trifunctional aromatic compound whose strategic

arrangement of an aldehyde, a chloro substituent, and a nitro group makes it an exceptionally

versatile synthon in organic chemistry. The potent electron-withdrawing nature of the nitro

group, positioned para to the chlorine atom, profoundly activates the aryl halide for nucleophilic

aromatic substitution (SNAr). Concurrently, the aldehyde function serves as a classical

electrophilic handle for carbon-carbon bond formation, while the nitro group itself can be readily

transformed into an amino group, unlocking further synthetic pathways. This guide provides an

in-depth analysis of the core reactivity of 2-Chloro-4-nitrobenzaldehyde, offering field-proven

insights and detailed protocols for its application in key synthetic transformations, including

SNAr reactions, Wittig olefination, nitro group reduction, and its utility in the synthesis of

complex heterocyclic scaffolds such as quinazolines.

Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is fundamental to its effective

and safe use in a laboratory setting.
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Property Value Reference

IUPAC Name 2-chloro-4-nitrobenzaldehyde [1]

CAS Number 5568-33-2 [1]

Molecular Formula C₇H₄ClNO₃ [1][2]

Molecular Weight 185.56 g/mol [1]

Appearance Solid [3]

Melting Point 97-101 °C

Purity ≥98% [3][4]

Safety Profile:

2-Chloro-4-nitrobenzaldehyde is a hazardous substance and must be handled with

appropriate precautions.

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[1]

Signal Word: Warning.[3]

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab

coat.[5] Avoid inhalation of dust and contact with skin and eyes.[5]

Core Reactivity: An Electronically Primed Scaffold
The synthetic utility of 2-Chloro-4-nitrobenzaldehyde is dictated by the electronic interplay of

its three functional groups. The nitro (-NO₂) and chloro (-Cl) groups are both electron-

withdrawing, rendering the aromatic ring highly electron-deficient. This electronic posture is

central to its reactivity.

Activation for SNAr: The nitro group, located para to the chlorine, provides powerful

resonance stabilization for the negatively charged intermediate (a Meisenheimer complex)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-nitrobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-nitrobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-nitrobenzaldehyde
https://pubchemlite.lcsb.uni.lu/e/compound/278166
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-nitrobenzaldehyde
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh990f6bf7
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh990f6bf7
https://store.apolloscientific.co.uk/product/2-chloro-4-nitrobenzaldehyde
https://www.benchchem.com/product/b1583620?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-nitrobenzaldehyde
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh990f6bf7
https://www.sigmaaldrich.com/TW/zh/sds/aldrich/130176
https://www.sigmaaldrich.com/TW/zh/sds/aldrich/130176
https://www.benchchem.com/product/b1583620?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


formed during nucleophilic attack.[6][7] This makes the C2-Cl bond exceptionally susceptible

to substitution by a wide range of nucleophiles.

Electrophilic Aldehyde: The aldehyde group (-CHO) serves as a potent electrophilic site,

readily participating in nucleophilic additions and condensation reactions to form new

carbon-carbon and carbon-heteroatom bonds.[8]

Latent Nucleophilic Site: The nitro group can be chemically reduced to an amino group (-

NH₂), completely inverting its electronic character from withdrawing to donating.[9] This

transformation creates a nucleophilic center on the ring, enabling a secondary phase of

synthetic diversification.

Caption: Core reactivity sites of 2-Chloro-4-nitrobenzaldehyde.

Key Synthetic Transformations and Protocols
Nucleophilic Aromatic Substitution (SNAr)
The displacement of the chloride is arguably the most powerful transformation for this building

block. The reaction proceeds via a two-step addition-elimination mechanism. The rate-

determining step is typically the initial nucleophilic attack, the transition state of which is

stabilized by the para-nitro group.[6][10]

2-Chloro-4-nitrobenzaldehyde + Nu⁻

Formation of Resonance-Stabilized
Meisenheimer Complex

1. Nucleophilic Attack
(Slow Step)

Substituted Product + Cl⁻

2. Elimination of Cl⁻
(Fast Step)
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Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of 2-(Methylamino)-4-nitrobenzaldehyde

This protocol demonstrates a typical SNAr reaction using an amine as the nucleophile.

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, suspend 2-Chloro-4-nitrobenzaldehyde (5.0 g, 26.9 mmol) in ethanol (50

mL).

Reagent Addition: To this suspension, add an aqueous solution of methylamine (40% w/w,

6.3 g, 81 mmol, 3.0 equivalents) dropwise at room temperature.

Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: After completion, cool the mixture to room temperature and reduce the solvent

volume by approximately half using a rotary evaporator.

Isolation: Pour the concentrated mixture into 100 mL of ice-cold water with stirring. A yellow

precipitate will form.

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3

x 20 mL), and dry under vacuum to yield the 2-(methylamino)-4-nitrobenzaldehyde product.

Aldehyde Transformation: The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double

bonds from carbonyl compounds.[11][12][13] Using 2-Chloro-4-nitrobenzaldehyde, this

reaction allows for the introduction of a variety of alkenyl substituents. The reaction's driving

force is the formation of the highly stable triphenylphosphine oxide byproduct.[14]

Experimental Protocol: Synthesis of 2-Chloro-4-nitro-stilbene

This procedure outlines the synthesis of an alkene from 2-Chloro-4-nitrobenzaldehyde using

a commercially available phosphorus ylide.[11]
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Ylide Preparation (if not commercial): Prepare the phosphorus ylide by treating

benzyltriphenylphosphonium chloride with a strong base like sodium hydride or n-butyllithium

in an anhydrous solvent (e.g., THF) under an inert atmosphere.

Reaction Setup: In a dry, inert-atmosphere flask, dissolve 2-Chloro-4-nitrobenzaldehyde
(3.0 g, 16.2 mmol) in 40 mL of anhydrous dichloromethane.

Reagent Addition: Add the phosphorus ylide (e.g.,

(carbethoxymethylene)triphenylphosphorane, 1.2 equivalents) portion-wise to the aldehyde

solution at room temperature with vigorous stirring.[11]

Reaction Execution: Stir the mixture at room temperature for 2-4 hours. Monitor the

disappearance of the aldehyde by TLC.[11]

Work-up: Upon completion, evaporate the solvent under reduced pressure.

Purification: Redissolve the crude residue in a minimal amount of a non-polar solvent mixture

(e.g., 25% diethyl ether in hexanes).[11] The triphenylphosphine oxide byproduct will

precipitate as a white solid. Filter off the solid. Concentrate the filtrate and purify the resulting

crude product by column chromatography on silica gel to obtain the desired alkene.
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Caption: Experimental workflow for the Wittig reaction.

Selective Reduction of the Nitro Group
The conversion of the nitro group to an amine is a pivotal step that opens up a vast array of

subsequent chemical modifications. The choice of reducing agent is critical to avoid unwanted

side reactions, such as the reduction of the aldehyde or dehalogenation.
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Reducing System Selectivity Notes Reference

SnCl₂ / HCl

Highly effective for aromatic

nitro groups; mild enough to

preserve the aldehyde and

chloro groups.

[15]

Fe / Acetic Acid

A classic, cost-effective

method with good selectivity

for the nitro group.

[15]

H₂ / Raney Nickel

Can be used, but carries a risk

of dehalogenation, especially

with chlorine. Careful

monitoring is required.

[15]

Sodium Sulfide (Na₂S)

Useful for selective reduction

when other reducible groups

are present.

[15]

Experimental Protocol: Synthesis of 4-Amino-2-chlorobenzaldehyde

Reaction Setup: To a 250 mL round-bottom flask, add 2-Chloro-4-nitrobenzaldehyde (5.0

g, 26.9 mmol) and ethanol (100 mL).

Reagent Preparation: In a separate beaker, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O)

(30.4 g, 135 mmol, 5.0 equivalents) in 30 mL of concentrated hydrochloric acid.

Reagent Addition: Add the acidic SnCl₂ solution to the stirred suspension of the

nitrobenzaldehyde at room temperature. The reaction is exothermic; maintain the

temperature below 50 °C using an ice bath if necessary.

Reaction Execution: After the initial exotherm subsides, heat the mixture to 60-70 °C for 1-2

hours until the starting material is consumed (monitored by TLC).

Work-up: Cool the reaction mixture to 0 °C and carefully neutralize by the slow addition of a

saturated sodium bicarbonate or concentrated NaOH solution until the pH is ~8-9. A

precipitate of tin salts will form.
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Isolation: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers,

wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure.

Purification: Purify the crude product by column chromatography or recrystallization to yield

4-Amino-2-chlorobenzaldehyde.

Application in Heterocyclic Synthesis: The
Quinazoline Scaffold
The true power of 2-Chloro-4-nitrobenzaldehyde is realized in multi-step syntheses where its

different reactive sites are addressed sequentially. The synthesis of quinazolines, a privileged

scaffold in medicinal chemistry, provides an excellent example.[16][17][18]

A potential synthetic route could involve:

SNAr: React 2-Chloro-4-nitrobenzaldehyde with an amine to install a side chain.

Nitro Reduction: Reduce the nitro group to an aniline derivative.

Cyclization: The resulting ortho-amino benzaldehyde derivative can then undergo

condensation and cyclization with a suitable nitrogen source (like ammonium acetate or

formamide) to construct the quinazoline ring system.[16][19]
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2-Chloro-4-nitrobenzaldehyde

Step 1: SNAr Reaction
(e.g., + R-NH₂)

2-(Alkylamino)-4-nitrobenzaldehyde

Step 2: Nitro Reduction
(e.g., SnCl₂/HCl)

4-Amino-2-(alkylamino)benzaldehyde

Step 3: Cyclization
(e.g., + NH₄OAc)

Substituted Quinazoline

Click to download full resolution via product page

Caption: A potential synthetic pathway to quinazolines.

Conclusion
2-Chloro-4-nitrobenzaldehyde is a high-value, versatile building block for organic synthesis.

Its well-defined and predictable reactivity, stemming from its unique electronic architecture,

allows chemists to strategically perform nucleophilic aromatic substitution, aldehyde
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elaborations, and transformations based on the reduction of its nitro group. These

characteristics make it an indispensable tool for accessing a wide range of complex molecules,

particularly substituted anilines, stilbenes, and important heterocyclic systems for applications

in pharmaceutical and materials science research. The protocols and mechanistic insights

provided in this guide serve as a robust foundation for leveraging this powerful synthon in drug

discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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